molecular formula C5H9Cl2N3 B1291903 4-Hydrazinopyridine dihydrochloride CAS No. 106898-34-4

4-Hydrazinopyridine dihydrochloride

Cat. No. B1291903
CAS No.: 106898-34-4
M. Wt: 182.05 g/mol
InChI Key: KAYWWASZYKDHGZ-UHFFFAOYSA-N
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Patent
US07790725B2

Procedure details

4-Chloropyridine hydrochloride (14 g) was added to hydrazine monohydrate (50 mL) and the mixture was stirred at 120° C. for 1 hr. A 1 mol/L a aqueous sodium hydroxide solution (100 mL) and sodium chloride were added to the reaction solution. The mixture was extracted with ethyl acetate and the extract solution was dried and concentrated under reduced pressure. The residue was dissolved in ethyl acetate (100 mL) and 4 mol/L hydrochloric acid-ethyl acetate (50 mL) was added under ice-cooling. The precipitate was collected by filtration to give 4-hydrazinopyridine dihydrochloride (16 g) as a pale-yellow solid.
Name
4-Chloropyridine hydrochloride
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.O.[NH2:10][NH2:11].[Cl-].[Na+]>[OH-].[Na+]>[ClH:2].[ClH:1].[NH:10]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[NH2:11] |f:0.1,2.3,4.5,6.7,8.9.10|

Inputs

Step One
Name
4-Chloropyridine hydrochloride
Quantity
14 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 120° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the extract solution was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
4 mol/L hydrochloric acid-ethyl acetate (50 mL) was added under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.Cl.N(N)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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